molecular formula C20H11ClO4S B11414016 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chlorobenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chlorobenzoate

Cat. No.: B11414016
M. Wt: 382.8 g/mol
InChI Key: QMOKBPOIMGNTCV-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE is a synthetic organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole ring system, which is fused with a phenyl group and a 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE typically involves the following steps:

    Formation of the Benzoxathiole Core: The benzoxathiole core can be synthesized by reacting a suitable phenyl-substituted thiol with an appropriate ortho-substituted benzoyl chloride under basic conditions.

    Introduction of the 4-Chlorobenzoate Group: The 4-chlorobenzoate moiety is introduced through an esterification reaction, where the benzoxathiole core is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

    Modulating Receptors: It may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling pathways.

    Inducing Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL BENZOATE: Similar structure but lacks the 4-chlorobenzoate moiety.

    2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE: Contains a chromen ring instead of a benzoxathiole ring.

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE is unique due to the presence of both the benzoxathiole and 4-chlorobenzoate moieties, which confer specific chemical and biological properties that are not observed in similar compounds.

This detailed article provides a comprehensive overview of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H11ClO4S

Molecular Weight

382.8 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-chlorobenzoate

InChI

InChI=1S/C20H11ClO4S/c21-14-8-6-13(7-9-14)19(22)24-15-10-16(12-4-2-1-3-5-12)18-17(11-15)26-20(23)25-18/h1-11H

InChI Key

QMOKBPOIMGNTCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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